N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide
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Overview
Description
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, amino acids, and aromatic rings. Its unique configuration and properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide typically involves several steps, starting from readily available starting materials. One common approach is the stepwise assembly of the molecule through a series of condensation reactions, protection and deprotection steps, and stereoselective synthesis techniques.
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-2-acetamidopropanoic acid and (S)-1-amino-1-oxo-3-phenylpropan-2-ylamine.
Condensation Reactions: The initial step involves the formation of an amide bond between (S)-2-acetamidopropanoic acid and (S)-1-amino-1-oxo-3-phenylpropan-2-ylamine under controlled conditions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring, which is facilitated by the use of suitable catalysts and reaction conditions.
Protection and Deprotection: Throughout the synthesis, protecting groups are employed to safeguard reactive functional groups, which are later removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
- (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxylate
- (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxylamide
Uniqueness
The uniqueness of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
CAS No. |
60240-13-3 |
---|---|
Molecular Formula |
C19H26N4O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H26N4O4/c1-12(21-13(2)24)19(27)23-10-6-9-16(23)18(26)22-15(17(20)25)11-14-7-4-3-5-8-14/h3-5,7-8,12,15-16H,6,9-11H2,1-2H3,(H2,20,25)(H,21,24)(H,22,26)/t12-,15-,16-/m0/s1 |
InChI Key |
IBXGHZUDNHEUQO-RCBQFDQVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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